molecular formula C10H15ClN2O2 B14124668 Trimethyl(M-nitrobenzyl)ammonium chloride CAS No. 5411-74-5

Trimethyl(M-nitrobenzyl)ammonium chloride

Cat. No.: B14124668
CAS No.: 5411-74-5
M. Wt: 230.69 g/mol
InChI Key: PUGVGJFXSXRJQA-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is a quaternary ammonium compound with a nitrophenyl group. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride typically involves the quaternization of N,N,N-trimethylamine with 3-nitrobenzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether.

Industrial Production Methods

On an industrial scale, the production of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve recrystallization or chromatography to ensure the product’s high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Water, acidic or basic conditions.

Major Products

    Reduction: 3-Aminophenyltrimethylammonium chloride.

    Substitution: Various substituted ammonium salts.

    Hydrolysis: 3-Nitrobenzyl alcohol and hydrochloric acid.

Scientific Research Applications

N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: Employed in the study of membrane transport proteins due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can affect various cellular processes, including ion transport and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium chloride: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    Tetramethylammonium iodide: Similar to tetramethylammonium chloride but with iodide as the counterion, affecting its solubility and reactivity.

    N,N,N-Trimethyl-1-(4-nitrophenyl)methanaminium chloride: Similar structure but with the nitro group in the para position, which can influence its chemical behavior and reactivity.

Uniqueness

N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is unique due to the presence of the nitrophenyl group in the meta position, which affects its electronic properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

5411-74-5

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

trimethyl-[(3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

PUGVGJFXSXRJQA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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